

An In-depth Technical Guide to 3-Chlorobutanal: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobutanal

Cat. No.: B14413697

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This technical guide provides a comprehensive overview of the chemical properties and structure of **3-chlorobutanal**. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and a discussion of its chemical characteristics. While **3-chlorobutanal** is a structurally simple chlorinated aldehyde, detailed experimental data regarding its physical properties and reaction protocols are not extensively documented in publicly available literature. This guide compiles available computed data and presents a theoretical framework for its synthesis and reactivity.

Chemical and Physical Properties

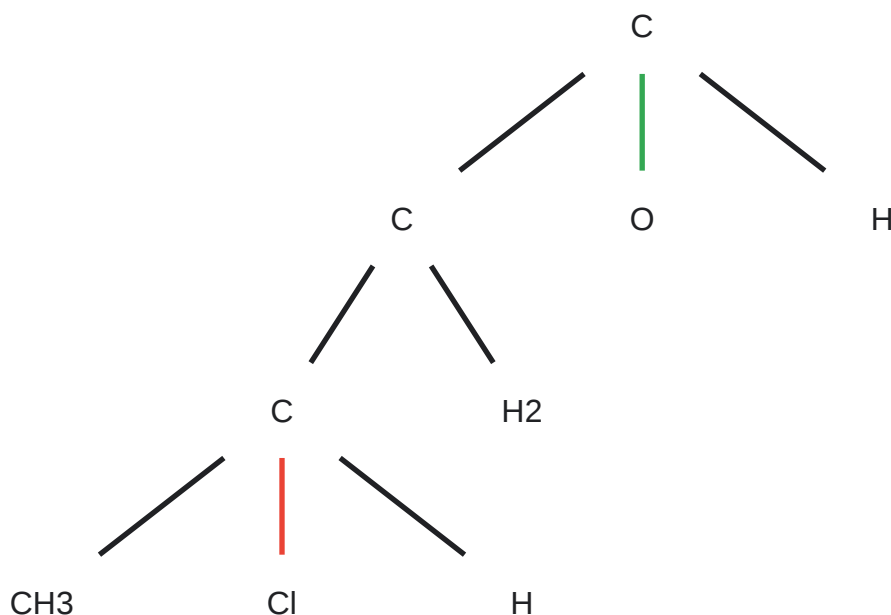
Quantitative data for **3-chlorobutanal** is summarized in the table below. It is important to note that while computational data is available, experimental values for properties such as boiling point, melting point, and density are not readily found in the cited literature.

Property	Value	Source
IUPAC Name	3-chlorobutanal	[1]
Molecular Formula	C4H7ClO	[1]
Molecular Weight	106.55 g/mol	[1]
Canonical SMILES	<chem>CC(CC=O)Cl</chem>	[1] [2]
InChI Key	FNFGGXQSVOJINC-UHFFFAOYSA-N	[1]
CAS Number	81608-88-0	[1] [2]
XLogP3	0.7	[1] [2]
Hydrogen Bond Donor Count	0	[1] [2]
Hydrogen Bond Acceptor Count	1	[1] [2]
Rotatable Bond Count	2	[1] [2]
Exact Mass	106.0185425	[1] [2]
Complexity	44.8	[1] [2]

Chemical Structure

3-Chlorobutanal consists of a four-carbon butane chain with a carbonyl group at the first carbon (defining it as an aldehyde) and a chlorine atom attached to the third carbon. This structure imparts reactivity associated with both aldehydes and halogenated alkanes.

Chemical Structure of 3-Chlorobutanal

[Click to download full resolution via product page](#)**Figure 1:** Chemical structure of **3-Chlorobutanal**.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **3-chlorobutanal** are scarce in the reviewed literature. However, a plausible synthetic route is the oxidation of the corresponding alcohol, 3-chlorobutanol.

Proposed Synthesis: Oxidation of 3-Chlorobutanol

The synthesis of **3-chlorobutanal** can be theoretically achieved through the oxidation of 3-chlorobutanol.[3] Standard methods for the oxidation of secondary alcohols to aldehydes can be employed. A common and effective method involves the use of pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM).

Reaction:



General Procedure (Theoretical):

- **Dissolution:** Dissolve 3-chlorobutanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Oxidizing Agent:** Add pyridinium chlorochromate (PCC) to the solution in one portion while stirring. The molar ratio of PCC to the alcohol is typically around 1.5:1.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts.
- **Purification:** The filtrate is concentrated under reduced pressure. The crude **3-chlorobutanal** can then be purified by distillation under reduced pressure to obtain the final product.

It is crucial to note that this is a generalized protocol, and optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary for achieving a high yield and purity of **3-chlorobutanal**.

Reactivity and Potential Applications

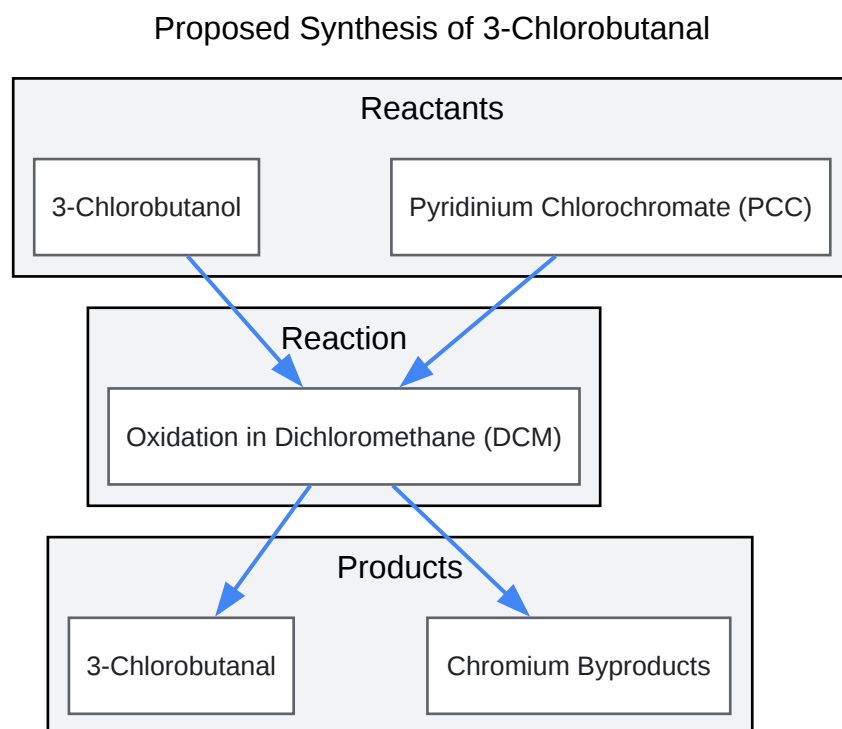
The reactivity of **3-chlorobutanal** is dictated by its two functional groups: the aldehyde and the secondary alkyl chloride.

- **Aldehyde Group:** The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of reactions such as oxidation to a carboxylic acid (3-chlorobutanoic acid), reduction to a primary alcohol (3-chlorobutanol), and the formation of imines, acetals, and cyanohydrins. It can also participate in condensation reactions like the aldol condensation.
- **Alkyl Chloride Group:** The chlorine atom at the 3-position is a leaving group, making the molecule susceptible to nucleophilic substitution reactions. It can also undergo elimination reactions in the presence of a strong base to form but-2-enal or but-3-enal.

The bifunctional nature of **3-chlorobutanal** makes it a potentially useful intermediate in organic synthesis for the preparation of more complex molecules. However, no specific involvement in signaling pathways or direct application in drug development for **3-chlorobutanal** has been identified in the performed searches.

Mandatory Visualizations

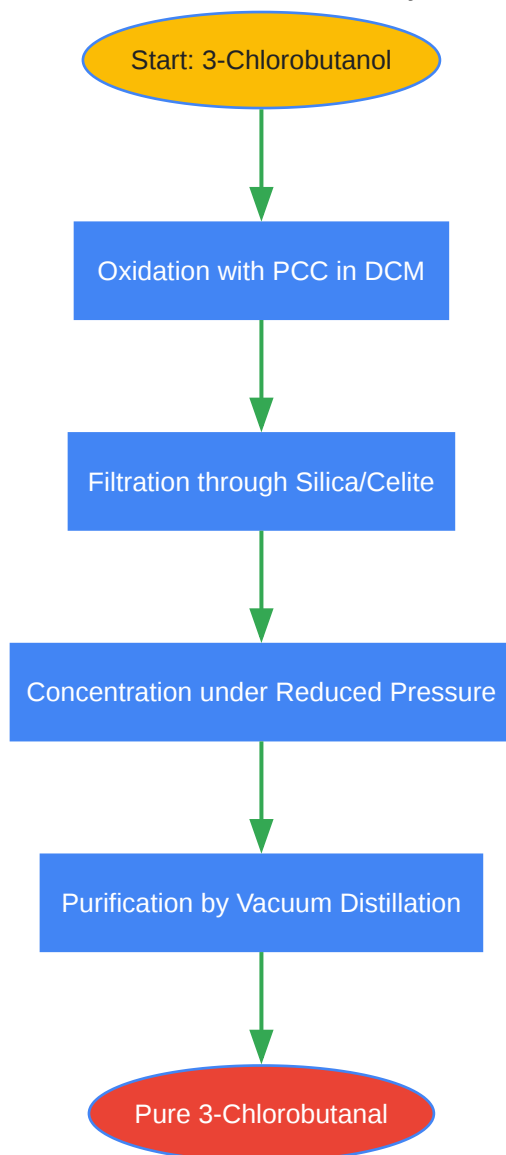
The following diagrams illustrate the proposed synthesis of **3-chlorobutanal** and a logical workflow for its synthesis and purification.



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Figure 2: Proposed synthesis of **3-Chlorobutanal**.

Experimental Workflow for 3-Chlorobutanal Synthesis and Purification



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Figure 3: Experimental workflow for **3-Chlorobutanal**.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chlorobutanal: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14413697#3-chlorobutanal-chemical-properties-and-structure]

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